Cas no 864941-39-9 (2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide)

2-(4-Fluorobenzamido)-N-methylthiophene-3-carboxamide is a fluorinated thiophene carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorobenzamido substituent and an N-methylcarboxamide group, contributing to its unique reactivity and binding properties. The compound's fluorine moiety enhances metabolic stability and bioavailability, while the thiophene core offers versatility in synthetic modifications. This molecule is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or receptor modulators. Its well-defined synthetic pathway and high purity make it suitable for structure-activity relationship studies. The compound's stability under standard laboratory conditions ensures reliable performance in experimental applications.
2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide structure
864941-39-9 structure
Product Name:2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide
CAS No:864941-39-9
MF:C13H11FN2O2S
MW:278.302045106888
CID:6598361
PubChem ID:3356370
Update Time:2025-07-23

2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2-[(4-fluorobenzoyl)amino]-N-methyl-
    • AKOS024605401
    • 2-[(4-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide
    • 864941-39-9
    • SR-01000908605-1
    • F1358-0664
    • HMS1653G11
    • SR-01000908605
    • CCG-285562
    • Inchi: 1S/C13H11FN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17)
    • InChI Key: KESPDBNPVPTXFT-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=C(F)C=C2)SC=CC=1C(NC)=O

Computed Properties

  • Exact Mass: 278.05252693g/mol
  • Monoisotopic Mass: 278.05252693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 86.4Ų

Experimental Properties

  • Density: 1.375±0.06 g/cm3(Predicted)
  • Boiling Point: 390.3±37.0 °C(Predicted)
  • pka: 12.47±0.70(Predicted)

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Additional information on 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide

Introduction to 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide (CAS No. 864941-39-9)

2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 864941-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a thiophene core, which is a five-membered heterocyclic aromatic ring containing sulfur, combined with amide and benzamido functional groups. The structural features of this molecule make it a promising candidate for further investigation in drug discovery and development, particularly in the quest for novel therapeutic agents targeting various biological pathways.

The thiophene moiety in 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide is known for its versatility in medicinal chemistry. Thiophene derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into pharmacophores often enhances binding affinity and selectivity towards biological targets, making it an attractive scaffold for drug design. In recent years, there has been a surge in research focused on developing thiophene-based compounds with improved pharmacokinetic profiles and reduced toxicity.

The 4-fluorobenzamido group in the molecular structure of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide adds another layer of complexity and potential functionality. Fluoro substitution in aromatic rings is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. The fluorine atom can enhance the binding affinity of a molecule to its receptor by increasing electrostatic interactions or by influencing the conformational flexibility of the ligand. This makes fluorinated benzamides particularly valuable in the development of small-molecule drugs.

The N-methylthiophene-3-carboxamide moiety further contributes to the unique properties of this compound. The amide group is a key pharmacophoric element found in numerous bioactive molecules, including protease inhibitors and antiviral agents. The presence of an amide linkage can influence the solubility, bioavailability, and metabolic stability of a drug candidate. Additionally, the thiophene ring adjacent to the amide group can participate in π-stacking interactions with biological targets, which is crucial for achieving high binding affinity.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the potential biological activity of molecules like 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors involved in inflammatory pathways, cancer signaling, and neurodegenerative diseases. These findings suggest that 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide may have therapeutic potential in conditions such as rheumatoid arthritis, certain types of cancer, and neurodegenerative disorders.

In vitro studies have begun to explore the pharmacological properties of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide, providing insights into its mechanism of action and potential side effects. Initial experiments have demonstrated inhibitory activity against specific enzymes implicated in disease pathways, indicating that this compound could serve as a lead molecule for further optimization. However, additional research is needed to fully elucidate its pharmacokinetic profile and safety profile before it can be considered for clinical development.

The synthesis of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide presents unique challenges due to its complex structure. Advanced synthetic methodologies are required to construct the thiophene core and introduce the necessary functional groups with high precision. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions are often employed to achieve the desired molecular architecture. The synthesis process must be optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

The role of computational tools in designing synthetic routes for complex molecules like 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide cannot be overstated. Computer-aided molecular design (CAMD) software can predict reaction outcomes, identify optimal synthetic pathways, and minimize experimental trial-and-error. These tools are particularly valuable in academia and industry for accelerating the discovery process and reducing costs associated with traditional synthetic approaches.

As interest in thiophene-based compounds continues to grow, researchers are exploring new derivatives of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide with enhanced biological activity or improved pharmacokinetic properties. By modifying substituents on the thiophene ring or introducing additional functional groups, scientists aim to develop novel drug candidates that offer superior therapeutic efficacy compared to existing treatments. The combination of experimental synthesis with computational modeling provides a powerful platform for innovation in this field.

The potential applications of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research purposes, including biochemical assays, enzyme inhibition studies, and mechanistic investigations. Furthermore, its fluorinated benzamide moiety could be exploited for imaging applications or as a probe molecule in cell-based assays.

In conclusion,2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide (CAS No. 864941-39-9) represents an exciting opportunity for further exploration in medicinal chemistry. Its combination of structural elements known to enhance biological activity positions it as a promising candidate for drug discovery efforts targeting various diseases. With continued research into its synthesis, pharmacology, and potential therapeutic applications, 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide may contribute significantly to advancements in healthcare solutions.

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